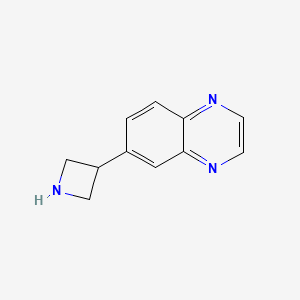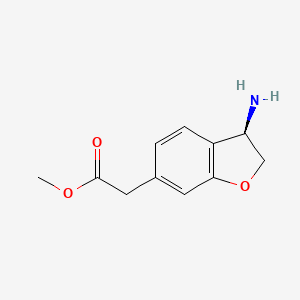![molecular formula C40H45CoF12N11O8S4 B13349874 Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is a coordination compound that features a cobalt(II) center coordinated by three 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt typically involves the following steps :
Ligand Synthesis: The 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligand is synthesized by reacting 4-tert-butyl-2-bromopyridine with 1H-pyrazole in the presence of a base.
Complex Formation: The synthesized ligand is then reacted with cobalt(II) chloride to form the tris-ligand cobalt(II) complex.
Anion Exchange: The cobalt(II) complex is treated with bis(trifluoromethanesulfonyl)imide to exchange the chloride anions with bis(trifluoromethanesulfonyl)imide anions, resulting in the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt undergoes various types of chemical reactions, including :
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under appropriate conditions.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: The major product is the cobalt(III) complex.
Substitution: The major products depend on the substituting ligands used in the reaction.
Aplicaciones Científicas De Investigación
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt has several scientific research applications :
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Electrochemistry: It is employed in electrochemical studies due to its redox properties.
Mecanismo De Acción
The mechanism of action of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt involves the coordination of the cobalt center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
- Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
Uniqueness
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is unique due to the presence of the 4-tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Propiedades
Fórmula molecular |
C40H45CoF12N11O8S4 |
|---|---|
Peso molecular |
1223.0 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(2+) |
InChI |
InChI=1S/3C12H15N3.2C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;/q;;;2*-1;+2 |
Clave InChI |
CUSFJXUEEGOGPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


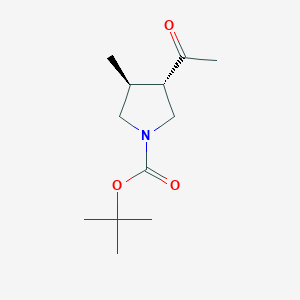


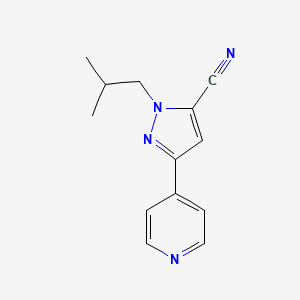
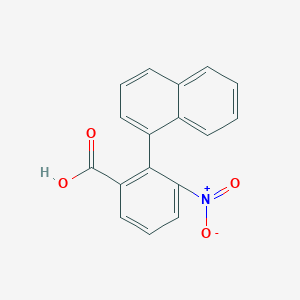
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
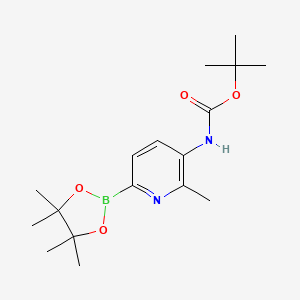
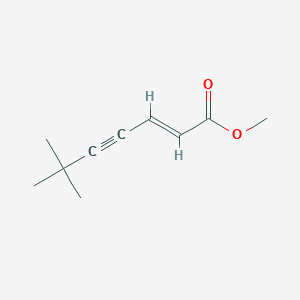
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
